![molecular formula C15H11ClO3 B1292222 2-Acetoxy-2'-chlorobenzophenone CAS No. 890099-07-7](/img/structure/B1292222.png)
2-Acetoxy-2'-chlorobenzophenone
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Overview
Description
2-Acetoxy-2'-chlorobenzophenone is a chemical compound that is part of a larger family of organic compounds known as benzophenones. These compounds typically consist of two benzene rings joined together by a ketone (carbonyl) group. The specific structure of this compound includes an acetoxy functional group and a chlorine atom, which are substituted on the benzene rings. This compound is of interest due to its potential applications in organic synthesis and material science.
Synthesis Analysis
The synthesis of related compounds, such as 2-(2-hydroxyphenyl)acetonitriles, has been achieved through the reaction of trimethylsilyl cyanide with o-quinone methides, which are generated from 2-(1-tosylalkyl)phenols under basic conditions . Although this method does not directly pertain to this compound, it provides insight into the synthetic strategies that could be adapted for its synthesis, involving the use of protective groups and selective functionalization.
Molecular Structure Analysis
The molecular structure of a closely related compound, 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid, has been confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) methods . This study provides valuable information on the molecular conformation and electronic structure of acetoxy-substituted benzophenones, which can be extrapolated to understand the structural aspects of this compound.
Chemical Reactions Analysis
The chemical reactivity of benzophenones, in general, can be influenced by substituents on the aromatic rings. For instance, the synthesis of 4-chloro-2-hydroxyacetophenone involves a series of reactions including acetylation, methylation, and Fries rearrangement . These reactions demonstrate the potential pathways for functional group transformations that could be relevant when considering the chemical reactions of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzophenones are often characterized by their crystalline structure, melting points, solubility, and spectral data. For example, the related compound mentioned earlier crystallizes with a molecule of acetic acid in a specific space group, indicating the potential for hydrogen bonding and solid-state interactions . The NMR spectral data also provide insights into the electronic environment of the atoms within the molecule, which is crucial for understanding the physical and chemical behavior of this compound.
Scientific Research Applications
1. Nonlinear Optical Material Research
2-Acetoxy-2'-chlorobenzophenone, as a derivative of benzophenone, finds application in the study of organic nonlinear optical materials. For instance, 2-amino-5-chlorobenzophenone, a related compound, has been investigated for its optical properties. It exhibits second harmonic generation, a characteristic valuable in nonlinear optics (Babu et al., 2004).
2. Analytical Chemistry
In analytical chemistry, compounds like 2-amino-5-chlorobenzophenone, closely related to this compound, are important. They can be determined using techniques like spectrofluorimetry, which are essential for quality control in various applications (Szekelhidi et al., 1989).
3. Organic Synthesis
In organic synthesis, derivatives of this compound are synthesized for various applications. For example, 4-Hydroxy-4′-chlorobenzophenone has been synthesized using a process involving Friedel-Crafts acylation, demethylation, and hydrolysis, demonstrating its utility in organic chemical synthesis (Qiao De-yang, 2010).
4. Crystallography and Structural Chemistry
The structural analysis of compounds structurally similar to this compound, like 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid, is significant in crystallography and structural chemistry. X-ray crystallography and nuclear magnetic resonance are key methods used for this purpose, helping in understanding molecular conformations and properties (Haasbroek et al., 1998).
5. Environmental Chemistry
In the field of environmental chemistry, compounds like this compound and its derivatives play a role in studies related to pollution, toxicity, and degradation. For instance, the study of benzophenone derivatives and their interactions with cyclodextrins has implications for understanding the fate of such compounds in the environment (Amatore et al., 2008).
6. Pharmaceutical Research
Although not directly involving this compound, derivatives of benzophenones, such as 2-amino-5-chlorobenzophenone, have been synthesized and evaluated for potential therapeutic effects, like muscle relaxant properties. This illustrates the broader relevance of benzophenone derivatives in medicinal chemistry (Singh et al., 2015).
Mechanism of Action
Target of Action
This compound might interact with various biological targets, depending on its chemical structure and properties .
Mode of Action
Based on its structural similarity to other benzophenone derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Benzophenone derivatives have been reported to be involved in various biochemical processes, suggesting that 2-acetoxy-2’-chlorobenzophenone might also influence multiple pathways .
Pharmacokinetics
Its molecular weight (2747 g/mol) and LogP value suggest that it might have reasonable bioavailability .
Result of Action
Benzophenone derivatives have been reported to exhibit various biological activities, suggesting that 2-acetoxy-2’-chlorobenzophenone might also have diverse effects .
properties
IUPAC Name |
[2-(2-chlorobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-10(17)19-14-9-5-3-7-12(14)15(18)11-6-2-4-8-13(11)16/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBICOHMSJORVMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641562 |
Source
|
Record name | 2-(2-Chlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
890099-07-7 |
Source
|
Record name | [2-(Acetyloxy)phenyl](2-chlorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890099-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Chlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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